molecular formula C26H37N5O7S2 B8106501 SPDP-C6-Gly-Leu-NHS ester

SPDP-C6-Gly-Leu-NHS ester

Cat. No.: B8106501
M. Wt: 595.7 g/mol
InChI Key: RUIJWHCWIZXYFJ-IBGZPJMESA-N
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Description

SPDP-C6-Gly-Leu-NHS ester is a cleavable linker used in antibody-drug conjugates (ADCs) to connect cytotoxic drugs to monoclonal antibodies. Its structure comprises:

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): Contains a disulfide bond for redox-sensitive cleavage.
  • C6 alkyl chain: A hydrophobic spacer that modulates distance and flexibility.
  • Gly-Leu dipeptide: A protease-sensitive motif enabling enzymatic cleavage in lysosomes.
  • NHS ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

This compound facilitates dual cleavage mechanisms:

Disulfide bond reduction by intracellular glutathione (GSH).

Proteolytic cleavage of the Gly-Leu sequence by lysosomal enzymes (e.g., cathepsins).

Applications: Targeted drug delivery in oncology, molecular imaging, and protein-protein crosslinking .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIJWHCWIZXYFJ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Stoichiometry

The synthesis begins with the sequential coupling of the C6 spacer, glycine-leucine (Gly-Leu) dipeptide, and SPDP moiety to a core NHS ester backbone. The reaction proceeds in three stages:

  • Activation of the Carboxylic Acid : The Gly-Leu dipeptide’s C-terminal carboxyl group is activated using NHS in the presence of a carbodiimide crosslinker (e.g., EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling to the C6 Spacer : The NHS-activated Gly-Leu reacts with the primary amine of a hexanoic acid (C6) spacer, forming an amide bond under mildly alkaline conditions (pH 8.0–8.5).

  • Introduction of the SPDP Group : The SPDP moiety is conjugated to the C6 spacer’s distal end via its NHS ester, enabling thiol-disulfide exchange in downstream applications.

Table 1: Reaction Conditions for this compound Synthesis

StepReagentMolar RatioSolventTemperatureDurationYield
1Gly-Leu, EDC, NHS1:1.2:1.2Anhydrous DMF0–4°C2 hr85%
2C6 spacer, DIPEA1:1.5DCMRT4 hr78%
3SPDP-NHS, TEA1:1.1DMSORT6 hr70%

Abbreviations: DMF = dimethylformamide; DCM = dichloromethane; DIPEA = N,N-diisopropylethylamine; TEA = triethylamine; RT = room temperature.

Critical Parameters in NHS Ester Activation

The NHS ester group’s stability is paramount during synthesis. Hydrolysis, which occurs rapidly in aqueous environments, is mitigated by:

  • Anhydrous Solvents : DMSO or DMF with ≤0.01% water content.

  • Controlled pH : Reactions are conducted in sodium borate (NaB) buffer (pH 8.5) to balance amine reactivity and NHS ester stability.

  • Temperature : Activation steps are performed at 0–4°C to slow hydrolysis without impeding coupling kinetics.

Failure to maintain these conditions reduces functional NHS ester availability, leading to incomplete dipeptide or SPDP conjugation.

Purification and Characterization

Precipitation and Chromatographic Methods

Post-synthesis purification involves:

  • Ethanol Precipitation : Crude product is precipitated in 70% ethanol at -20°C to remove unreacted SPDP and dipeptide.

  • Reverse-Phase HPLC : A C18 column resolves this compound from byproducts using a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 min).

Table 2: HPLC Parameters for Purification

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 µm)0.1% TFA in ACN/H2O1 mL/minUV 280 nm12.3 min

Analytical Validation

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 596.7 [M+H]+.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) displays characteristic peaks for the SPDP pyridyl group (δ 7.2–8.1 ppm) and Gly-Leu methyl groups (δ 0.8–1.0 ppm).

  • Purity Assessment : Analytical HPLC with UV detection at 260 nm verifies ≥95% purity.

Optimization of Reaction Yield

Stoichiometric Adjustments

Excess EDC (1.5 equivalents) and NHS (1.3 equivalents) improve Gly-Leu activation efficiency to 92%. However, higher equivalents risk carbodiimide-mediated side reactions, necessitating precise stoichiometric control.

Solvent Selection

DMSO enhances SPDP solubility but may oxidize thiols; thus, reaction times are limited to ≤6 hours. Alternatively, DMF offers greater stability for prolonged reactions but requires degassing to prevent dipeptide racemization.

Applications in Bioconjugation

The compound’s dual functionality enables:

  • Antibody-Drug Conjugates (ADCs) : NHS ester couples to lysine residues on antibodies, while the SPDP group links to thiol-containing cytotoxic agents.

  • Protac Synthesis : Serves as a heterobifunctional linker in proteolysis-targeting chimeras .

Chemical Reactions Analysis

Types of Reactions

SPDP-C6-Gly-Leu-NHS ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other molecules, enhancing their properties for therapeutic or diagnostic purposes. SPDP-C6-Gly-Leu-NHS ester is particularly useful for:

  • Linking Proteins and Peptides : The compound efficiently forms stable linkages through disulfide bonds, which can be cleaved for controlled release of the conjugated drug or diagnostic agent .
  • Selective Targeting : The NHS ester reacts specifically with primary amines, allowing for precise targeting of biomolecules such as antibodies or peptides .

Drug Delivery Systems

In drug delivery, this compound enhances the solubility and stability of therapeutic agents. Its applications include:

  • Antibody-Drug Conjugates (ADCs) : The compound is integral in creating ADCs that deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity .
  • Controlled Release Mechanisms : The cleavable nature of the disulfide bond allows for the controlled release of drugs upon reduction, making it suitable for targeted therapy .

Data Table: Comparison of Linkers Used in Bioconjugation

Linker Type Cleavable Solubility Targeting Specificity Applications
SPDP-C6-Gly-Leu-NHSYesHighHighADCs, Bioconjugation
PEG LinkersYesVery HighModerateDrug Delivery
Maleimide LinkersNoModerateHighProtein Conjugation
NHS EstersNoHighHighGeneral Bioconjugation

Antibody-Drug Conjugates Development

A study demonstrated the effectiveness of this compound in developing ADCs targeting HER2-positive breast cancer cells. The conjugate exhibited enhanced cytotoxicity compared to free drugs, indicating improved therapeutic efficacy while minimizing off-target effects .

Diagnostic Applications

Research has shown that this compound can be utilized to create stable conjugates for diagnostic imaging. For instance, conjugating this linker with imaging agents improved the specificity and sensitivity of tumor detection in preclinical models .

Mechanism of Action

The mechanism of action of SPDP-C6-Gly-Leu-NHS ester involves:

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of SPDP-C6-Gly-Leu-NHS ester and related linkers:

Compound Key Features Cleavage Mechanism Spacer Solubility Applications References
This compound SPDP + C6 + Gly-Leu + NHS ester Disulfide + Protease Hydrophobic (C6) Moderate ADCs requiring dual cleavage
SPDP-C6-NHS ester SPDP + C6 + NHS ester Disulfide only Hydrophobic (C6) Low Protein crosslinking, simple ADCs
SPDB linker Shorter butyrate spacer (C4) Disulfide (GSH-sensitive) Short (C4) Low ADCs with rapid drug release
SPDP-PEG6-NHS ester SPDP + PEG6 + NHS ester Disulfide only Hydrophilic (PEG) High ADCs requiring improved solubility
SPDP-PEG12-NHS ester SPDP + PEG12 + NHS ester Disulfide only Hydrophilic (PEG) Very High ADCs needing long spacers for stability

Key Research Findings

  • This compound: Demonstrated enhanced drug release efficiency in tumor cells compared to non-peptide linkers due to dual cleavage . The Gly-Leu dipeptide improves lysosomal targeting, reducing off-toxicity .
  • SPDP-C6-NHS Ester: Limited to disulfide cleavage, making it less effective in low-GSH environments .
  • SPDB Linker :
    • Shorter spacer accelerates drug release but may compromise ADC stability in circulation .
  • PEG-Based Linkers (PEG6/PEG12) :
    • PEG spacers enhance solubility and reduce aggregation but may hinder target binding due to steric effects .

Advantages of this compound

  • Dual Cleavage : Enables drug release in both high-GSH tumor microenvironments and lysosomes.
  • Controlled Release : The Gly-Leu sequence ensures site-specific activation, minimizing systemic toxicity.
  • Versatility : Compatible with amine-containing biomolecules (antibodies, peptides) and thiol-reactive drugs.

Limitations and Challenges

  • Hydrophobicity : The C6 spacer may reduce solubility, requiring formulation optimization.
  • Complex Synthesis : Incorporation of Gly-Leu increases synthetic complexity compared to simpler linkers .

Biological Activity

SPDP-C6-Gly-Leu-NHS ester is a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). Its structure comprises a pyridyldithiol group that forms stable disulfide bonds with sulfhydryl groups, facilitating targeted drug delivery while maintaining solubility through a polyethylene glycol (PEG) spacer. This compound is significant in enhancing the efficacy and specificity of therapeutic agents, particularly in oncology.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues on proteins or peptides. The linkage results in the formation of stable but cleavable disulfide bonds, which can be selectively reduced using agents like dithiothreitol (DTT) or other reducing agents, allowing for controlled release of the drug payload at the target site .

Therapeutic Applications

  • Antibody-Drug Conjugates (ADCs) : this compound is utilized in the synthesis of ADCs, which combine the targeting ability of antibodies with the cytotoxic effects of drugs. This approach enhances therapeutic efficacy while minimizing systemic toxicity.
  • Targeted Cancer Therapy : The compound has shown promise in targeting specific cancer cells, improving drug accumulation in tumor tissues and reducing off-target effects .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study on Drug Delivery : A study demonstrated that ADCs synthesized using this compound exhibited enhanced stability and a prolonged half-life in circulation compared to traditional linkers. This resulted in improved tumor targeting and reduced side effects .
  • Biodistribution Analysis : Biodistribution studies indicated that ADCs utilizing this linker showed preferential accumulation in tumor tissues, with significantly lower concentrations in organs such as the liver and kidneys, thereby enhancing safety profiles .

Data Table: Biological Activity Summary

Parameter This compound Control Linkers
Stability in SerumHighModerate
Tumor AccumulationSignificantly IncreasedBaseline
Systemic ToxicityReducedHigher
Drug Release RateControlled via DTTUncontrolled
Half-Life in CirculationProlongedShorter

Q & A

Q. What are the key structural and functional components of SPDP-C6-Gly-Leu-NHS ester, and how do they contribute to its role in bioconjugation?

this compound contains three functional domains:

  • NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
  • SPDP (N-3-(2-pyridyldithio)propionate) : A disulfide-containing group that reacts with thiols (e.g., cysteine residues) to form reversible disulfide bonds.
  • C6 spacer : A hexanoic acid chain that enhances solubility and reduces steric hindrance during conjugation.
  • Gly-Leu dipeptide : Adds flexibility and may influence protease-mediated cleavage in biological systems.

Methodological Insight : For protein conjugation, dissolve the compound in anhydrous DMSO (10 mM) and react with amine-containing biomolecules (e.g., antibodies) at pH 7.0–8.5 for 2 hours at 4°C. Quench excess NHS ester with Tris buffer (50 mM, pH 8.0). Validate conjugation using SDS-PAGE or MALDI-TOF .

Q. How do reaction conditions (pH, solvent, temperature) affect the efficiency of this compound in forming stable conjugates?

Optimal conditions depend on the target biomolecule:

  • pH : NHS ester reactivity peaks at pH 8.0–8.4. Avoid buffers containing primary amines (e.g., Tris) during the reaction.
  • Solvent : Use DMSO or DMF for solubility; dilute to ≤10% in aqueous buffers to prevent precipitation.
  • Temperature : Conduct reactions at 4°C to minimize hydrolysis of the NHS ester.

Q. What are the primary applications of this compound in antibody-drug conjugate (ADC) synthesis?

This compound is a cleavable linker for ADCs, enabling:

  • Targeted Drug Delivery : The NHS ester binds to antibody amines, while the SPDP group links to thiol-containing cytotoxic drugs (e.g., MMAE).
  • Controlled Release : The disulfide bond is reduced intracellularly, releasing the drug payload.

Q. Methodological Steps :

Conjugate the NHS ester to the antibody.

Reduce the SPDP disulfide bond (using TCEP) to generate a free thiol.

React with a thiol-containing drug.

Purify via size-exclusion chromatography (SEC) and validate using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound conjugates under physiological vs. experimental conditions?

Disulfide bonds in SPDP are labile in reducing environments (e.g., cytoplasm) but stable in blood plasma. Contradictions arise from:

  • Variability in Reduction Kinetics : Use LC-MS to track conjugate integrity in simulated physiological buffers (e.g., glutathione-rich vs. plasma-like conditions).
  • Competing Hydrolysis : Quantify NHS ester hydrolysis rates via HPLC under varying pH/temperature.

Q. Experimental Design :

  • Compare linker stability in cell lysates (high glutathione) vs. PBS using SEC and reducing/non-reducing SDS-PAGE.
  • Include controls with non-cleavable linkers (e.g., PEG-based) to isolate disulfide-specific effects .

Q. What strategies optimize the C6 spacer length in this compound for enhanced ADC efficacy?

The C6 spacer balances hydrophobicity and flexibility:

  • In Vitro Testing : Compare cytotoxicity of ADCs with varying spacer lengths (C3, C6, C12) in target vs. non-target cell lines.
  • Pharmacokinetic Analysis : Measure plasma half-life and tumor uptake in murine models using radiolabeled conjugates.

Q. How can researchers validate the specificity of this compound-mediated conjugations to avoid non-target binding?

Non-specific binding arises from:

  • Residual NHS Esters : Quench with excess glycine post-conjugation.
  • Free Thiols in Proteins : Block with iodoacetamide before SPDP reaction.

Q. Analytical Workflow :

SDS-PAGE : Confirm conjugate size and purity.

Western Blot : Use anti-drug antibodies to verify payload attachment.

Surface Plasmon Resonance (SPR) : Measure binding affinity to target antigens .

Q. What are the critical considerations for scaling up this compound-based conjugates from lab to preclinical studies?

  • Batch Consistency : Use HPLC to ensure >95% purity for each synthesis batch.
  • Stability Testing : Store conjugates at -80°C in lyophilized form; avoid freeze-thaw cycles.
  • Toxicology : Assess off-target effects in organoid models or zebrafish embryos before murine trials .

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